molecular formula C12H12N2O3 B10995996 N-(1H-indol-1-ylacetyl)glycine

N-(1H-indol-1-ylacetyl)glycine

Cat. No.: B10995996
M. Wt: 232.23 g/mol
InChI Key: SDWASTVXWZZBDA-UHFFFAOYSA-N
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Description

N-(1H-indol-1-ylacetyl)glycine is an organic compound that belongs to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is attached to an acetyl group, which is further connected to a glycine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)glycine typically involves the acylation of glycine with an indole derivative. One common method involves the reaction of indole-3-acetic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)glycine involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme tryptophan synthase, which plays a crucial role in the biosynthesis of tryptophan. The compound can inhibit the activity of this enzyme, thereby affecting tryptophan metabolism. Additionally, it may interact with other enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-1-ylacetyl)glycine is unique due to its specific structure, which combines the indole ring with an acetylated glycine moiety. This unique structure allows it to interact with a variety of molecular targets and pathways, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(2-indol-1-ylacetyl)amino]acetic acid

InChI

InChI=1S/C12H12N2O3/c15-11(13-7-12(16)17)8-14-6-5-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,13,15)(H,16,17)

InChI Key

SDWASTVXWZZBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)O

Origin of Product

United States

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